2-phenyl-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide
Overview
Description
2-phenyl-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a fused ring system. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide typically involves the reaction of 2-aminophenol with a substituted benzoic acid derivative to form the benzoxazole core. This is followed by acylation with phenylacetyl chloride to introduce the acetamide group. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine to facilitate the cyclization and acylation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Solvent recovery and recycling are also important considerations to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any nitro or carbonyl groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4
Substitution: Cl2, Br2, HNO3, AlCl3
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
2-phenyl-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-phenyl-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the inhibition or activation of various biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzoxazole: A simpler benzoxazole derivative with similar biological activities but lacking the acetamide group.
N-phenylacetamide: Contains the acetamide group but lacks the benzoxazole core, resulting in different chemical and biological properties.
5-isopropylbenzoxazole: Similar structure with an isopropyl group, but different substitution pattern on the benzoxazole ring.
Uniqueness
2-phenyl-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide is unique due to its combination of the benzoxazole core and the acetamide group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
2-phenyl-N-[4-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-16(2)19-10-13-22-21(15-19)26-24(28-22)18-8-11-20(12-9-18)25-23(27)14-17-6-4-3-5-7-17/h3-13,15-16H,14H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRHYFZKDGYZLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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